![molecular formula C12H8N2O B1267681 10H-Benzo[b][1,8]naphthyridin-5-one CAS No. 28907-30-4](/img/structure/B1267681.png)

10H-Benzo[b][1,8]naphthyridin-5-one

Vue d'ensemble

Description

Synthesis Analysis

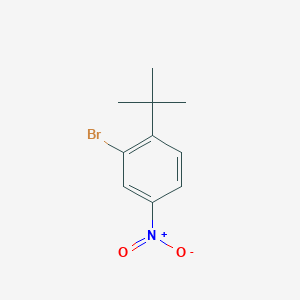

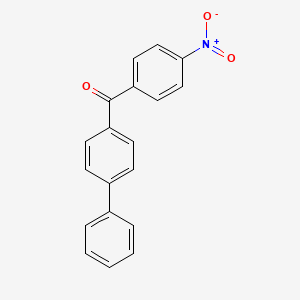

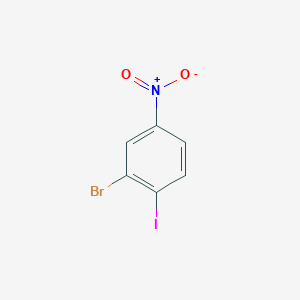

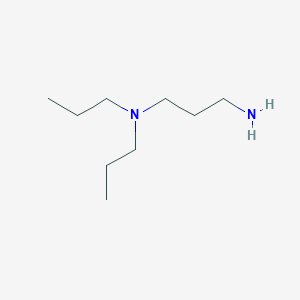

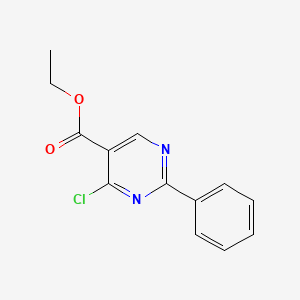

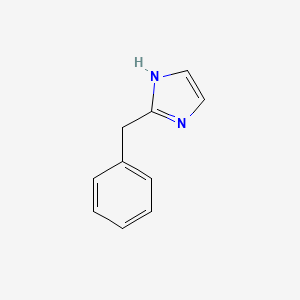

The synthesis of 10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives involves various strategies, including cyclization of 2-anilinonicotinic acids or corresponding nitriles, and condensation reactions. For example, 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones were obtained through cyclization, demonstrating the versatility of synthetic approaches for these compounds (Shramm & Konshin, 1984). Additionally, derivatives like 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one have been synthesized through condensation of specific precursors, highlighting the structural diversity achievable within this chemical family (Feng Xu et al., 2014).

Molecular Structure Analysis

Detailed structural analyses, including X-ray crystallography and NMR spectroscopy, have confirmed the molecular structures of this compound derivatives. These studies reveal the presence of various functional groups and their influence on the compound's electronic and spatial configuration, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including Friedländer condensation, which is pivotal for synthesizing benzo[b][1,8]naphthyridines with diverse substituents. These reactions are crucial for modifying the compound's chemical properties and enhancing its applicability in different domains (D. P. Shelar et al., 2011).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and stability, are significantly influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including materials science and organic synthesis.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards different reagents, ability to form complexes, and fluorescence characteristics, have been extensively studied. These properties are influenced by the nature of substituents and the compound's overall molecular framework, offering insights into its potential utility in chemical sensors, organic electronics, and photovoltaic materials (S. A. Halim & M. Ibrahim, 2017).

Applications De Recherche Scientifique

Chimie médicinale : Agents antimicrobiens

10H-Benzo[b][1,8]naphthyridin-5-one : les dérivés ont été explorés pour leur potentiel en tant qu'agents antimicrobiens. La similitude structurelle avec les quinolones, qui sont des agents antibactériens puissants, suggère que les composés de naphthyridin-5-one pourraient être efficaces contre les infections bactériennes. Des modifications à différentes positions de la structure de base ont été étudiées pour améliorer l'activité antimicrobienne et réduire la toxicité .

Synthèse organique : Réactions de cyclisation

En synthèse organique, ces composés servent d'intermédiaires clés dans les réactions de cyclisation. La cyclisation des acides 2-anilinonicotiniques ou des nitriles correspondants conduit à la formation de divers 10H-Benzo[b][1,8]naphthyridin-5-ones substitués. Ces réactions sont importantes pour la construction d'architectures moléculaires complexes avec des applications potentielles en chimie médicinale .

Science des matériaux : Matériaux optoélectroniques

En raison de leurs propriétés électroniques uniques, les naphthyridin-5-ones sont étudiées pour leur utilisation dans les matériaux optoélectroniques. Ils peuvent être incorporés dans des diodes électroluminescentes et des cellules solaires à sensibilisation par colorant, contribuant au développement de sources d'énergie plus efficaces et durables .

Biologie chimique : Capteurs moléculaires

L'échafaudage de naphthyridin-5-one est utilisé dans la conception de capteurs moléculaires. Ces composés peuvent interagir avec diverses cibles biologiques, entraînant des changements dans leurs propriétés optiques. Cela les rend adaptés aux applications de détection, telles que la détection d'ions ou de biomolécules dans un environnement biologique .

Pharmacologie : Développement de médicaments

Les naphthyridin-5-ones sont étudiées pour leurs propriétés pharmacologiques. Leur capacité à moduler les voies biologiques en fait des candidats au développement de médicaments, en particulier dans le traitement des maladies où d'autres composés hétérocycliques ont réussi .

Chimie organique physique : Étude des constantes d'ionisation

L'étude des constantes d'ionisation des 10H-Benzo[b][1,8]naphthyridin-5-ones substitués fournit des informations précieuses sur leur réactivité chimique et leur stabilité. Ces propriétés sont cruciales pour comprendre leur comportement dans différents environnements et pour concevoir des composés présentant des profils de réactivité souhaités .

Chimie supramoléculaire : Systèmes hôte-invité

En chimie supramoléculaire, les naphthyridin-5-ones peuvent former des systèmes hôte-invité en raison de leur capacité à s'auto-assembler. Ces systèmes ont des applications potentielles dans l'administration de médicaments, où le composé peut encapsuler des agents thérapeutiques et les libérer à des sites ciblés .

Chimie analytique : Analyse chromatographique

This compound : et ses dérivés peuvent être utilisés comme étalons en analyse chromatographique. Leurs propriétés chimiques distinctes permettent leur utilisation dans l'étalonnage des instruments analytiques et dans le développement de nouvelles méthodologies analytiques .

Propriétés

IUPAC Name |

10H-benzo[b][1,8]naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-11-8-4-1-2-6-10(8)14-12-9(11)5-3-7-13-12/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFMSUZBESPPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330080 | |

| Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28907-30-4 | |

| Record name | NSC187568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthesis methods for 10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives?

A1: 10H-Benzo[b][1,8]naphthyridin-5-ones are primarily synthesized through the cyclization of N-pyridylanthranilic acids. [] These acids can be prepared via Ullmann condensation of o-halobenzoic acids with substituted 2-aminopyridines in the presence of cupric oxide and anhydrous potassium carbonate. [] The cyclization step can be achieved using various reagents, including:

- Polyphosphoric acid (PPA): PPA is a commonly employed reagent for this cyclization. [, ]

- Concentrated Sulfuric acid (H2SO4): This strong acid can also facilitate the cyclization. []

- Phosphorus oxychloride (POCl3): POCl3 provides an alternative route for the cyclization reaction. []

Q2: What analytical techniques are typically used to characterize this compound and its derivatives?

A2: Characterization of these compounds relies on a combination of spectroscopic and chromatographic methods. Al-Hadedi et al. [] reported using the following techniques:

- Thin Layer Chromatography (TLC): TLC is employed to monitor reaction progress and assess the purity of synthesized compounds. []

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and structural features present in the molecules. []

- Nuclear Magnetic Resonance (NMR): Both proton (1H) and carbon (13C) NMR provide detailed information about the structure and connectivity of atoms within the molecules. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis helps determine the molecular weight and elucidate fragmentation patterns, offering insights into the compound's structure. []

Q3: Why are 10H-Benzo[b][1,8]naphthyridin-5-ones and related structures of interest in medicinal chemistry?

A3: Benzonaphthyridine derivatives, including 10H-Benzo[b][1,8]naphthyridin-5-ones, are of considerable interest in medicinal chemistry due to their potential biological activities. Their planar structure contributes to their ability to interact with biological targets. [] While the provided research primarily focuses on synthesis and characterization, previous studies highlight the following biological activities associated with benzonaphthyridine derivatives:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)